
Validating Ko-947's Selectivity Against a Panel of
Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ko-947

Cat. No.: B15623293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Ko-947, a potent and

selective inhibitor of ERK1/2. While detailed, quantitative data from a comprehensive kinase

panel screen for Ko-947 is not publicly available, this document summarizes the existing

information and provides context by comparing it with other known ERK inhibitors. We also

include detailed experimental protocols for relevant assays and visualizations to illustrate key

concepts.

Introduction to Ko-947 and the MAPK/ERK Pathway
Ko-947 is a small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2

(ERK1/2)[1][2][3]. These kinases are critical components of the mitogen-activated protein

kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation,

differentiation, and survival[4]. Dysregulation of the MAPK/ERK pathway is a common driver in

many human cancers, often initiated by mutations in upstream proteins like RAS and BRAF[4].

By inhibiting the final kinase in this cascade, ERK1/2, Ko-947 aims to block the downstream

signaling that promotes tumor growth[4]. Preclinical studies have shown that Ko-947 has an

IC50 of 10 nM for ERK and has demonstrated anti-tumor activity in various cancer models[1].

The inhibitor has undergone Phase I clinical trials for the treatment of advanced solid

tumors[5].
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According to a 2017 abstract from the American Association for Cancer Research (AACR), Ko-
947 was profiled against a panel of 450 kinases and was found to be at least 50-fold more

selective for ERK1/2 than for other kinases in the panel[1]. Unfortunately, the specific

percentage of inhibition or IC50 values for the off-target kinases from this large panel have not

been made publicly available. This lack of detailed quantitative data makes a direct,

comprehensive comparison with other inhibitors challenging.

Comparative Kinase Selectivity of ERK Inhibitors
To provide a framework for evaluating the selectivity of Ko-947, this section presents available

kinase selectivity data for other well-characterized ERK inhibitors, ulixertinib (BVD-523) and

ravoxertinib (GDC-0994). It is important to note that the kinase panels and assay conditions

may differ between studies, which should be considered when making cross-compound

comparisons.

Table 1: Comparative Kinase Selectivity of ERK Inhibitors
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Kinase
Ulixertinib (%
Inhibition at 1 µM)

Ravoxertinib (%
Inhibition at 1 µM)

Ko-947 (Reported
Selectivity)

ERK1 (MAPK3) >99 >99 Primary Target

ERK2 (MAPK1) >99 >99 Primary Target

p38α (MAPK14) <10 <10
At least 50-fold

selective

JNK1 (MAPK8) <10 <10
At least 50-fold

selective

MEK1 (MAP2K1) <10 <10
At least 50-fold

selective

MEK2 (MAP2K2) <10 <10
At least 50-fold

selective

BRAF <10 <10
At least 50-fold

selective

CRAF (RAF1) <10 <10
At least 50-fold

selective

...

Data for a

comprehensive panel

is not publicly

available for all

compounds in a

directly comparable

format.

Data for a

comprehensive panel

is not publicly

available for all

compounds in a

directly comparable

format.

Specific data for the

450-kinase panel is

not publicly available.

Note: The data for ulixertinib and ravoxertinib is illustrative and compiled from various public

sources. The exact kinase panel and experimental conditions may vary.
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This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor

against a panel of kinases using a biochemical assay format, such as an ADP-Glo™ Kinase

Assay.

1. Reagents and Materials:

Purified recombinant kinases (panel of interest)

Kinase-specific peptide substrates

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP solution

Test inhibitor (e.g., Ko-947) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

384-well assay plates

Plate reader capable of luminescence detection

2. Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute

the inhibitor in kinase assay buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

Add 5 µL of a solution containing the specific kinase and its corresponding peptide

substrate in kinase assay buffer to each well.

Pre-incubate the plate at room temperature for 15 minutes.

Initiation of Kinase Reaction:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15623293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP

concentration should be at or near the Km for each specific kinase.

Incubate the plate at 30°C for 60 minutes.

Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal. Incubate at room temperature for 30 minutes.

Data Analysis:

Measure the luminescence of each well using a plate reader.

Calculate the percentage of kinase inhibition for each kinase at each inhibitor

concentration relative to the vehicle control.

Determine the IC50 value for each kinase that shows significant inhibition.

Visualizations
MAPK/ERK Signaling Pathway
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Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Ko-947.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15623293?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Selectivity Assay Workflow

Biochemical Kinase Assay Workflow
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Caption: General workflow for an in vitro biochemical kinase selectivity assay.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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